N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an allyl group, a hydroxyl group, and an isopropylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with 2-(4-isopropylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of an allyl group, a hydroxyl group, and an isopropylphenoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-6-17-7-5-8-18(21(17)25)13-22-23-20(24)14-26-19-11-9-16(10-12-19)15(2)3/h4-5,7-13,15,25H,1,6,14H2,2-3H3,(H,23,24)/b22-13+ |
InChI Key |
DHOXIRIFQWNZIR-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC(=C2O)CC=C |
Origin of Product |
United States |
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